molecular formula C6H12N2O2 B13519253 1-Hydroxypiperidine-2-carboxamide

1-Hydroxypiperidine-2-carboxamide

Cat. No.: B13519253
M. Wt: 144.17 g/mol
InChI Key: DATNNHYYNQOZPN-UHFFFAOYSA-N
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Description

1-Hydroxypiperidine-2-carboxamide is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxamide can be synthesized through the amidation of piperidine-2-carboxylic acid with hydroxylamine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating its reaction with hydroxylamine to form the desired amide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (e.g., temperature, pressure, and solvent choice) can enhance yield and purity. Catalysts such as titanium tetrachloride (TiCl4) may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxypiperidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxypiperidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

    Piperidine: A basic structure with similar chemical properties but lacks the hydroxyl and amide groups.

    Piperidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Piperidine-2-carboxylamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 1-Hydroxypiperidine-2-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-hydroxypiperidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-3-1-2-4-8(5)10/h5,10H,1-4H2,(H2,7,9)

InChI Key

DATNNHYYNQOZPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)N)O

Origin of Product

United States

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